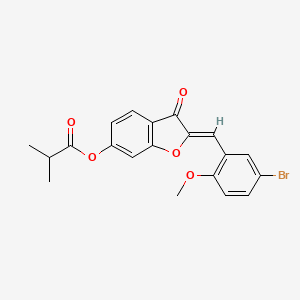![molecular formula C23H24N2O4 B12207793 (Z)-N-(1-(7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-4-methyl-2-oxopentan-3-yl)benzamide](/img/structure/B12207793.png)
(Z)-N-(1-(7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-4-methyl-2-oxopentan-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(1-(7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-4-methyl-2-oxopentan-3-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a dioxoloisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-(7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-4-methyl-2-oxopentan-3-yl)benzamide typically involves multiple steps:
Formation of the Dioxoloisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxoloisoquinoline structure.
Introduction of the Ylidene Group: The ylidene group is introduced through a condensation reaction, often using aldehydes or ketones as starting materials.
Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with benzoyl chloride or a similar reagent to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxoloisoquinoline core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the ylidene group, converting it to a saturated alkyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Functionalized benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(1-(7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-4-methyl-2-oxopentan-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or specific optical characteristics.
Mechanism of Action
The mechanism of action of (Z)-N-(1-(7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-4-methyl-2-oxopentan-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(1-(7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-4-methyl-2-oxopentan-3-yl)benzamide: This compound is unique due to its specific structure and functional groups.
Other Dioxoloisoquinoline Derivatives: These compounds share the dioxoloisoquinoline core but differ in their substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of the dioxoloisoquinoline core with the ylidene and benzamide groups. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C23H24N2O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[(1Z)-1-(7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-ylidene)-4-methyl-2-oxopentan-3-yl]benzamide |
InChI |
InChI=1S/C23H24N2O4/c1-14(2)22(25-23(27)15-6-4-3-5-7-15)19(26)12-18-17-11-21-20(28-13-29-21)10-16(17)8-9-24-18/h3-7,10-12,14,22,24H,8-9,13H2,1-2H3,(H,25,27)/b18-12- |
InChI Key |
ANIFUBFDNVFJEE-PDGQHHTCSA-N |
Isomeric SMILES |
CC(C)C(C(=O)/C=C\1/C2=CC3=C(C=C2CCN1)OCO3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)C(C(=O)C=C1C2=CC3=C(C=C2CCN1)OCO3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide](/img/structure/B12207718.png)
![3-[(Z)-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12207723.png)
![2-ethoxy-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12207728.png)
![2-fluoro-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide](/img/structure/B12207735.png)
![N-[(2E)-3-(3-iodophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12207743.png)
![2-chloro-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide](/img/structure/B12207747.png)
methylidene}-1-(3-methoxypropyl)-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12207755.png)
![2-[(3-chlorophenyl)amino]-3-{[(2-fluorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12207762.png)

![4-[5-(3-hydroxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12207772.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12207783.png)
![N-[(2Z)-3-(2,5-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12207790.png)
![3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B12207801.png)
